molecular formula C11H13N3O B12126635 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline

3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B12126635
M. Wt: 203.24 g/mol
InChI Key: LCSNKXVGUFXBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that features an oxadiazole ring fused with an aniline moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid (HNO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst

    Substitution: Aryl or alkenyl halides with copper(II) oxide nanoparticles

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Amino derivatives

    Substitution: Aryl or alkenyl-substituted oxadiazoles

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxadiazole isomers. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)aniline

InChI

InChI=1S/C11H13N3O/c1-7(2)10-13-14-11(15-10)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3

InChI Key

LCSNKXVGUFXBRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC(=CC=C2)N

Origin of Product

United States

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